(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)
Overview
Description
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is an organic compound that is used as a chemical reagent in various scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 137°C. The compound is also known as 4-(p-Tolyl)-1,1'-bi(cyclohexane) and has the chemical formula C14H20. It is a non-polar molecule, with a low solubility in water and a high solubility in organic solvents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The key steps in the synthesis pathway involve the formation of the cyclohexane ring system, introduction of the vinyl group, and installation of the p-tolyl group.
Starting Materials
Cyclohexene, Bromobenzene, Sodium hydride, Sodium amide, Vinyl magnesium bromide, p-Tolyl magnesium bromide, Bis(cyclohexyl)borane
Reaction
Step 1: Cyclohexene is reacted with bromobenzene in the presence of sodium hydride to form 1-bromo-4-phenylcyclohexene., Step 2: 1-bromo-4-phenylcyclohexene is treated with sodium amide to form 4-phenylcyclohex-3-ene-1-carboxylic acid., Step 3: The carboxylic acid is reduced with sodium borohydride to form 4-phenylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 4: The methyl ester is treated with vinyl magnesium bromide to form (E)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 5: (E)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester is treated with p-tolyl magnesium bromide to form (E)-4-(p-Tolyl)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 6: The methyl ester is hydrolyzed with aqueous sodium hydroxide to form (E)-4-(p-Tolyl)-4-vinylcyclohex-3-ene-1-carboxylic acid., Step 7: The acid is treated with bis(cyclohexyl)borane to form (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).
Scientific Research Applications
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is widely used in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene and other monomers, and as a catalyst in the esterification of carboxylic acids. It is also used as a solvent in the extraction of alkaloids from plant materials and in the synthesis of pharmaceuticals.
Mechanism Of Action
The mechanism of action of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not well understood. However, it is believed that the compound acts as a Lewis acid and is able to form complexes with electron-rich molecules. This allows it to act as a catalyst in the reaction of various organic compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) have not been studied in detail. However, it is known that the compound has a low toxicity and is not considered to be a significant environmental hazard.
Advantages And Limitations For Lab Experiments
The main advantage of using (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in laboratory experiments is that it is a non-polar compound, which makes it suitable for use in a wide range of organic reactions. The compound is also relatively inexpensive and easy to obtain. However, it has a low solubility in water, which limits its use in aqueous systems.
Future Directions
There are a number of potential future directions for the use of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in scientific research. These include its use as a catalyst in the synthesis of biodegradable polymers, its use as a reagent in the synthesis of pharmaceuticals, and its use as a solvent in the extraction of natural products. Additionally, further research is needed to understand the biochemical and physiological effects of the compound.
properties
IUPAC Name |
1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUMFFLWJNKNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608922 | |
Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) | |
CAS RN |
155041-85-3 | |
Record name | (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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